(2S,4aR,5S,6R,8aR)-5-[2-[(1S,2S,4aR,6S,8aR)-6-hydroxy-2,5,5,8a-tetramethyl-1,2,3,4,4a,6,7,8-octahydronaphthalen-1-yl]ethyl]-1,1,4a,6-tetramethyl-2,3,4,5,6,7,8,8a-octahydronaphthalen-2-ol
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Overview
Description
(2S,4aR,5S,6R,8aR)-5-[2-[(1S,2S,4aR,6S,8aR)-6-hydroxy-2,5,5,8a-tetramethyl-1,2,3,4,4a,6,7,8-octahydronaphthalen-1-yl]ethyl]-1,1,4a,6-tetramethyl-2,3,4,5,6,7,8,8a-octahydronaphthalen-2-ol is a tetracyclic triterpenoid compound known for its unique chemical structure and potential applications in various scientific fields. It is derived from natural sources and has been the subject of numerous studies due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S,4aR,5S,6R,8aR)-5-[2-[(1S,2S,4aR,6S,8aR)-6-hydroxy-2,5,5,8a-tetramethyl-1,2,3,4,4a,6,7,8-octahydronaphthalen-1-yl]ethyl]-1,1,4a,6-tetramethyl-2,3,4,5,6,7,8,8a-octahydronaphthalen-2-ol typically involves the radical cleavage of 12-hydroperoxy-8α,12-epoxy-11-bishomodrimane. This process results in the formation of Onoceranediol diacetate, which can be further converted into this compound through treatment with lithium aluminum hydride (LiAlH4). Additionally, drim-9(11)-en-8α-yl acetate is formed as a byproduct during this reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis process described above can be scaled up for industrial applications. The use of efficient catalytic systems and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: (2S,4aR,5S,6R,8aR)-5-[2-[(1S,2S,4aR,6S,8aR)-6-hydroxy-2,5,5,8a-tetramethyl-1,2,3,4,4a,6,7,8-octahydronaphthalen-1-yl]ethyl]-1,1,4a,6-tetramethyl-2,3,4,5,6,7,8,8a-octahydronaphthalen-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups within the compound’s structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) can be used to oxidize this compound.
Substitution: Substitution reactions can be carried out using various nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound.
Scientific Research Applications
(2S,4aR,5S,6R,8aR)-5-[2-[(1S,2S,4aR,6S,8aR)-6-hydroxy-2,5,5,8a-tetramethyl-1,2,3,4,4a,6,7,8-octahydronaphthalen-1-yl]ethyl]-1,1,4a,6-tetramethyl-2,3,4,5,6,7,8,8a-octahydronaphthalen-2-ol has a wide range of applications in scientific research, including:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and natural products.
Biology: Studies have explored its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to investigate its potential therapeutic applications, particularly in the treatment of various diseases.
Industry: this compound is used in the development of novel materials and chemical products due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2S,4aR,5S,6R,8aR)-5-[2-[(1S,2S,4aR,6S,8aR)-6-hydroxy-2,5,5,8a-tetramethyl-1,2,3,4,4a,6,7,8-octahydronaphthalen-1-yl]ethyl]-1,1,4a,6-tetramethyl-2,3,4,5,6,7,8,8a-octahydronaphthalen-2-ol involves its interaction with specific molecular targets and pathways. While detailed studies are still ongoing, it is believed that the compound exerts its effects by modulating various biochemical pathways and interacting with cellular receptors. These interactions can lead to changes in cellular functions and biological responses.
Comparison with Similar Compounds
(2S,4aR,5S,6R,8aR)-5-[2-[(1S,2S,4aR,6S,8aR)-6-hydroxy-2,5,5,8a-tetramethyl-1,2,3,4,4a,6,7,8-octahydronaphthalen-1-yl]ethyl]-1,1,4a,6-tetramethyl-2,3,4,5,6,7,8,8a-octahydronaphthalen-2-ol can be compared with other similar tetracyclic triterpenoids, such as drim-9(11)-en-8α-yl acetate and other bishomodrimane derivatives . These compounds share structural similarities but may exhibit different chemical properties and biological activities. The uniqueness of this compound lies in its specific functional groups and the resulting chemical reactivity and biological effects.
Conclusion
This compound is a fascinating compound with diverse applications in chemistry, biology, medicine, and industry. Its unique chemical structure and reactivity make it a valuable subject of study, and ongoing research continues to uncover its potential benefits and applications.
Properties
CAS No. |
13384-28-6 |
---|---|
Molecular Formula |
C30H54O2 |
Molecular Weight |
446.76 |
IUPAC Name |
(2S,4aR,5S,6R,8aR)-5-[2-[(1S,2S,4aR,6S,8aR)-6-hydroxy-2,5,5,8a-tetramethyl-1,2,3,4,4a,6,7,8-octahydronaphthalen-1-yl]ethyl]-1,1,4a,6-tetramethyl-2,3,4,5,6,7,8,8a-octahydronaphthalen-2-ol |
InChI |
InChI=1S/C30H54O2/c1-19-9-13-23-27(3,4)25(31)15-17-29(23,7)21(19)11-12-22-20(2)10-14-24-28(5,6)26(32)16-18-30(22,24)8/h19-26,31-32H,9-18H2,1-8H3/t19-,20+,21-,22-,23-,24-,25-,26-,29+,30+/m0/s1 |
InChI Key |
OXRALKVNISMEGQ-DEARMEJDSA-N |
SMILES |
CC1CCC2C(C(CCC2(C1CCC3C(CCC4C3(CCC(C4(C)C)O)C)C)C)O)(C)C |
Origin of Product |
United States |
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